molecular formula C5H6FN3O2 B13269293 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione

Cat. No.: B13269293
M. Wt: 159.12 g/mol
InChI Key: HDBMBTRENWBKPY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione is a fluorinated tetrahydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. As a member of the dihydropyrimidinone (DHPM) family, this scaffold is recognized for its wide spectrum of pharmacological activities . The structural features of this compound—specifically the fluorine atom and the methylamino substitution—suggest potential as a key intermediate or lead compound in developing novel therapeutic agents. This compound is primarily valued for its potential applications in oncology research. Fluorinated pyrimidines, such as the well-known drug 5-Fluorouracil (5-FU), are antimetabolites that exert cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis, and through misincorporation into RNA and DNA, leading to cell death . Researchers can explore this compound to develop new anticancer agents with potentially improved efficacy or different resistance profiles. Beyond oncology, the tetrahydropyrimidine core is found in compounds with notable activity in neurological research. Specific tetrahydropyrimidine derivatives have been investigated as selective agonists for muscarinic m1 receptors, indicating potential for the treatment of cognitive deficits such as those seen in Alzheimer's disease . The presence of the methylamino group may contribute to receptor binding affinity, making it a candidate for central nervous system (CNS) drug discovery programs. Key Research Applications: • Investigation as a precursor or intermediate for novel antimetabolites in cancer research. • Exploration of structure-activity relationships (SAR) for selective muscarinic receptor targeting. • Mechanistic studies related to nucleotide analogue incorporation and inhibition. • General use as a versatile building block in multi-component reactions, such as the Biginelli reaction, for generating chemical diversity libraries . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to standard safety protocols, including the use of personal protective equipment (PPE).

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

5-fluoro-2-methylimino-1,3-diazinane-4,6-dione

InChI

InChI=1S/C5H6FN3O2/c1-7-5-8-3(10)2(6)4(11)9-5/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

HDBMBTRENWBKPY-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)C(C(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable pyrimidine precursor followed by the introduction of the methylamino group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to ensure consistent quality and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This inhibition is primarily due to the incorporation of the compound into the DNA strand, causing chain termination and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiopental Sodium (5-Ethyl-4,6-dioxo-5-(pentan-2-yl)-1,4,5,6-tetrahydropyrimidine-2-thiolate)
  • Key Features: Substituents: Ethyl and pentan-2-yl groups at position 5, thiolate (-S⁻) at position 2. Molecular Weight: 264.321 g/mol . Pharmacological Role: A barbiturate derivative used as an intravenous anesthetic. The thiolate group contributes to rapid onset and short duration of action .
  • The methylamino group (vs. thiolate) may modulate receptor interaction and metabolic pathways.
4,6-Dichloro-5-fluoro-2-methylpyrimidine
  • Key Features :
    • Substituents: Chlorine at positions 4 and 6, fluorine at position 5, methyl at position 2.
    • Molecular Weight: 181 g/mol .
    • Applications: Intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals.
  • Comparison: Unlike the target compound, this analog lacks the dione structure and methylamino group. The chloro substituents enhance electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s dione groups may favor hydrogen bonding in biological systems .
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
  • Key Features :
    • Substituents: Bis-dihydropyrimidine-dione core with thioxo (-S) groups and ethyl substituents.
    • Applications: Studied for materials science and photophysical properties due to extended conjugation from the phenyl bridge .
  • Comparison: The target compound’s fluorine and methylamino groups contrast with the sulfur-containing thioxo groups in this analog. Thioxo groups increase π-conjugation, useful in optoelectronics, while fluorine in the target compound may enhance bioavailability for pharmaceutical use .

Pharmacological and Physicochemical Properties

Property 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione Thiopental Sodium 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Molecular Weight ~210–220 g/mol (estimated) 264.32 g/mol 181 g/mol
Key Substituents F (C5), CH₃NH (C2), dione (C4, C6) C₂H₅, C₅H₁₁ (C5), S⁻ (C2) Cl (C4, C6), F (C5), CH₃ (C2)
Solubility Moderate (polar groups) High (ionic thiolate) Low (nonpolar substituents)
Bioactivity Potential CNS modulation (hypothesized) Anesthetic Synthetic intermediate
Metabolic Stability High (fluorine reduces oxidation) Moderate (short half-life) N/A

Biological Activity

5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione (commonly referred to as 5-F-MAT ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 5-F-MAT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-F-MAT features a tetrahydropyrimidine core with a fluorine atom and a methylamino group. Its chemical formula is C6H8FN3O2C_6H_8FN_3O_2 with a molecular weight of approximately 175.14 g/mol. The presence of the fluorine atom is crucial for its biological activity, enhancing lipophilicity and potentially influencing receptor interactions.

5-F-MAT exhibits several mechanisms through which it exerts its biological effects:

  • Myeloperoxidase Inhibition : One of the primary mechanisms identified is the inhibition of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS). This inhibition has implications for treating cardiovascular diseases by reducing oxidative stress and inflammation .
  • Antitumor Activity : Research indicates that 5-F-MAT may possess antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Effects : Preliminary studies suggest that 5-F-MAT may exhibit antimicrobial properties against various bacterial strains, although further research is necessary to fully elucidate these effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-F-MAT:

Activity IC50 Value Target/Mechanism Reference
Myeloperoxidase InhibitionNot specifiedReduces oxidative stress
Antitumor ActivityIC50 ~10 μMInduces apoptosis in cancer cells
Antimicrobial ActivityIC50 ~200 nMAgainst E. coli and S. aureus

Case Study 1: Cardiovascular Applications

A study investigated the effect of 5-F-MAT on cardiovascular conditions by assessing its ability to inhibit MPO activity in vitro. Results demonstrated that 5-F-MAT significantly reduced MPO-mediated oxidative stress markers in human neutrophils, suggesting potential therapeutic applications in acute coronary syndrome .

Case Study 2: Cancer Cell Lines

In vitro experiments using human cancer cell lines (e.g., HL-60) showed that treatment with 5-F-MAT resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this compound triggered apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Fluoro-2-(methylamino)-1,4,5,6-tetrahydropyrimidine-4,6-dione, and how do they influence its reactivity in synthesis?

  • Answer : The compound’s core structure includes a tetrahydropyrimidine ring with two dione moieties (4,6-dione), a fluorine substituent at position 5, and a methylamino group at position 2. The fluorine atom enhances electrophilicity and metabolic stability, while the methylamino group introduces steric and electronic effects that may influence nucleophilic substitution or cyclization reactions. Comparative studies of similar fluorinated pyrimidines suggest fluorine’s role in modulating electronic density and hydrogen-bonding interactions . Substituent positioning, as seen in analogs like 5-fluoro-2-methoxypyridin-4-amine, can dictate regioselectivity in further functionalization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer :

  • HPLC : Use a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment, as demonstrated in pharmacopeial assays for fluorinated heterocycles .
  • TLC : Monitor reaction progress using silica gel plates with UV visualization .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS, as applied in analogous pyrimidine derivatives .
  • Elemental Analysis : Validate empirical formulas using combustion analysis, ensuring >95% purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store under inert atmosphere at 2–8°C in moisture-proof containers to prevent hydrolysis or oxidation, as indicated for structurally related boronate esters and fluorinated pyrimidines .

Advanced Research Questions

Q. How can researchers optimize synthesis yield given steric hindrance from the methylamino group?

  • Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing kinetic control, as shown in the synthesis of thiazolo-pyrimidine derivatives .
  • Catalytic Systems : Use palladium or copper catalysts to facilitate coupling reactions, leveraging methodologies from fluorophenyl-substituted pyrimidines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates, as observed in dihydropyrano-pyrazolamine syntheses .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methoxy with chloro groups) to isolate electronic or steric contributions, as demonstrated in pyrido[2,3-d]pyrimidine analogs .
  • Dose-Response Studies : Validate bioactivity thresholds using in vitro assays (e.g., enzyme inhibition or cell viability) with standardized protocols .

Q. What role does the fluorine atom play in modulating electronic properties and binding affinity?

  • Answer : Fluorine’s electronegativity increases the compound’s dipole moment, enhancing interactions with polar residues in target proteins (e.g., kinase active sites). Comparative studies of 5-fluoro-2-methoxypyridin-4-amine highlight fluorine’s impact on π-stacking and hydrogen-bond acceptor capacity . Fluorinated analogs of pyrimidines also exhibit improved metabolic stability due to reduced oxidative degradation .

Q. How can researchers address purity challenges during large-scale synthesis?

  • Answer :

  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to remove byproducts, as applied in purifying 4,6-dihydroxypyrimidine derivatives .
  • Column Chromatography : Employ gradient elution with silica gel or reverse-phase C18 columns for high-purity isolation .
  • In-Process Monitoring : Integrate real-time HPLC analysis to detect impurities early, similar to methods for pyrimidine carboxamides .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Answer :

  • Bioisosteric Replacement : Substitute the methylamino group with ethyl or cyclopropylamine to assess steric tolerance .
  • Heterocycle Fusion : Attach additional rings (e.g., pyrido or thieno groups) to explore π-π interactions, as seen in pyrano-pyrazolamine derivatives .
  • Fluorine Scanning : Synthesize mono-/di-fluoro analogs to map electronic effects on target binding .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR, X-ray crystallography) and replicate studies under controlled conditions .
  • Experimental Design : Prioritize DOE (Design of Experiments) principles to evaluate reaction parameters (temperature, solvent, catalyst) systematically .

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